molecular formula C12H12F3NO2 B13605520 Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate

Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate

Cat. No.: B13605520
M. Wt: 259.22 g/mol
InChI Key: UOGHDARZFFSOHU-UHFFFAOYSA-N
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Description

Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylate ester group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the esterification of the pyridine ring to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and drug delivery mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate
  • Methyl 6-[1-(trifluoromethyl)cyclohexyl]pyridine-2-carboxylate
  • Methyl 6-[1-(trifluoromethyl)cyclopentyl]pyridine-2-carboxylate

Uniqueness

Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different ring sizes or substituents.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate

InChI

InChI=1S/C12H12F3NO2/c1-18-10(17)8-4-2-5-9(16-8)11(6-3-7-11)12(13,14)15/h2,4-5H,3,6-7H2,1H3

InChI Key

UOGHDARZFFSOHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C2(CCC2)C(F)(F)F

Origin of Product

United States

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